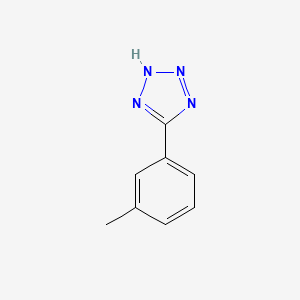

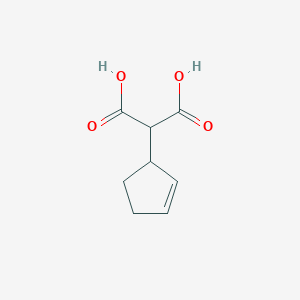

![molecular formula C20H26N6O2 B3010789 N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251683-02-9](/img/structure/B3010789.png)

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class. These derivatives are known for their human renin inhibitory activity, which is crucial for regulating blood pressure. The structure-activity relationships within this class of compounds suggest that certain moieties can act as non-peptidic replacements for residues of the natural substrate angiotensinogen, which is involved in blood pressure regulation .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives has been described in the literature. For instance, the preparation of 3-acetamido-6-methyl-8-n-propyl-s-[3-14C] triazolo-[4, 3-a] pyrazine was achieved from sodium [14C] cyanide in three stages, with an overall radiochemical yield of 26.0% at a specific activity of 3.6 μCi/mg . This synthesis route could potentially be adapted for the synthesis of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide by modifying the side chains and functional groups accordingly.

Molecular Structure Analysis

The molecular structure of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is characterized by the presence of a triazolopyrazine core, which is essential for its biological activity. The isopropylphenyl and methyl(propyl)amino groups are likely to influence the compound's binding affinity and specificity towards human renin .

Chemical Reactions Analysis

While specific chemical reactions of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are not detailed in the provided papers, the general reactivity of the triazolopyrazine core can be inferred. This core is likely to undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or addition reactions, which could be utilized in further derivatization or conjugation studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be hypothesized based on related compounds. For example, poor oral absorption was observed in a series of similar triazolopyrazine derivatives, which was not attributed to poor aqueous solubility or metabolic instability but could be related to factors such as high molecular weight . These properties are critical for the pharmacokinetic profile of the compound and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Applications in Drug Development:

Research on compounds with similar structural motifs, such as triazolopyrazines and their derivatives, has been explored for their potential applications in medicinal chemistry. For example, studies have focused on the synthesis of new heterocycles incorporating thiadiazole moieties for potential insecticidal activity against certain pests, highlighting the role of such compounds in developing new pesticides (Fadda et al., 2017). Additionally, the creation of enaminones as building blocks for synthesizing substituted pyrazoles has been explored for antitumor and antimicrobial activities, demonstrating the pharmaceutical relevance of these compounds (Riyadh, 2011).

Antimicrobial and Antifungal Activities:

Several studies have synthesized new derivatives of triazolopyrimidines and pyrazolo[1,5-a]-1,3,5-triazines to evaluate their antimicrobial and antifungal activities. These compounds have shown promising results, suggesting potential applications in combating microbial and fungal infections (Bhuiyan et al., 2006; Abunada et al., 2008).

Anticancer Research:

The exploration of triazolopyrazines and related compounds has extended into anticancer research, with some synthesized compounds being tested for their efficacy against cancer cell lines. These studies contribute to the ongoing search for more effective and less toxic cancer therapies (Riyadh et al., 2013).

Propriétés

IUPAC Name |

2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-5-10-24(4)18-19-23-26(20(28)25(19)11-9-21-18)13-17(27)22-16-8-6-7-15(12-16)14(2)3/h6-9,11-12,14H,5,10,13H2,1-4H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNADXSXFKEUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

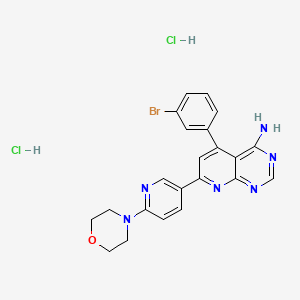

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

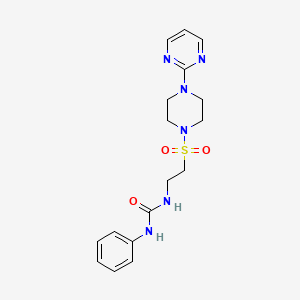

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

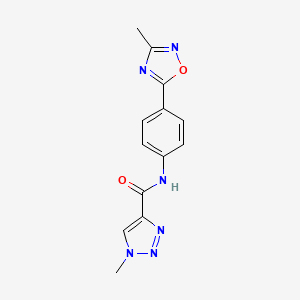

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)